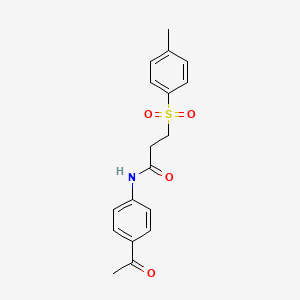

(E)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

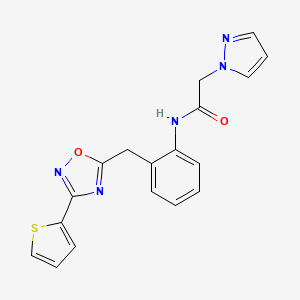

(E)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Chemistry and Biochemistry

Acrylamide, a closely related compound, is widely used industrially to synthesize polyacrylamide, which has applications as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. The chemistry and biochemistry of acrylamide have been extensively studied due to its presence in foods and potential exposure risks. Acrylamide formation in food occurs during processing under conditions that induce Maillard browning products, highlighting the importance of understanding its formation and role in human health (Friedman, 2003).

Toxicity and Mitigation Strategies

Acrylamide's neurotoxic, reproductive, genotoxic, and carcinogenic potential, especially from dietary exposure, necessitates effective mitigation strategies in food production. Methods to reduce dietary acrylamide involve selecting food varieties with low levels of precursors, optimizing processing conditions, and using food ingredients that prevent its formation. Further research is suggested to minimize the acrylamide content without compromising food quality and safety (Friedman & Levin, 2008).

Detection Methods

Rapid detection methods for acrylamide in foods have gained attention due to the need for real-time and on-line detection. These methods include computer vision, ELISA, electrochemical biosensing, and fluorescent biosensing. Advancements in nanomaterials and biomolecules with high affinity to acrylamide have improved sensitivity, selectivity, and reduced detection times, showing promise for high-throughput and on-line applications (Hu, Xu, Fu, & Li, 2015).

Probiotics for Acrylamide Mitigation

The use of specific strains of probiotics, particularly Lactobacillus, has emerged as a novel strategy to reduce acrylamide levels in food products. These probiotics may bind to acrylamide or produce enzymes like asparaginase that convert asparagine to aspartic acid, thereby preventing acrylamide formation. This approach represents a promising direction for reducing acrylamide in food products while maintaining nutritional and sensory properties (Khorshidian et al., 2020).

Propriétés

IUPAC Name |

(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2OS2/c17-12-5-3-11(4-6-12)14-10-22-16(18-14)19-15(20)8-7-13-2-1-9-21-13/h1-10H,(H,18,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVHHUVKIWYFTF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)

![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)

![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)